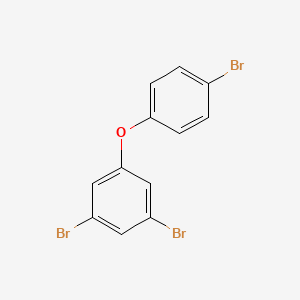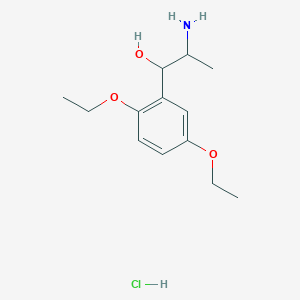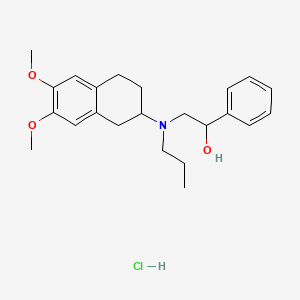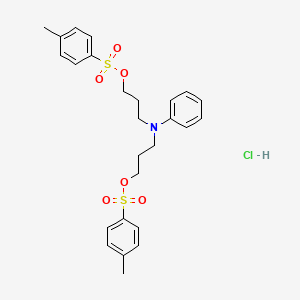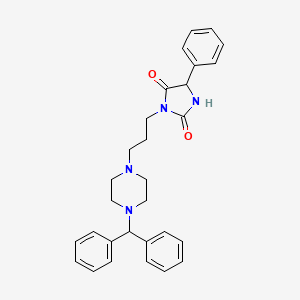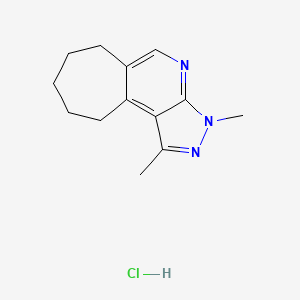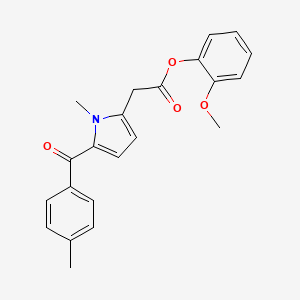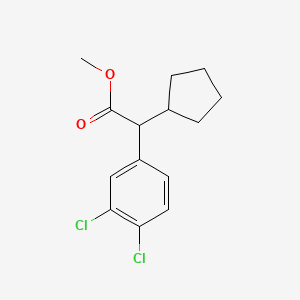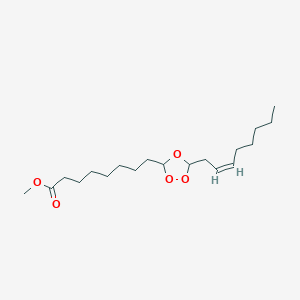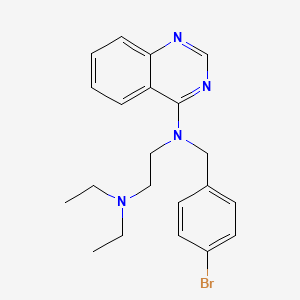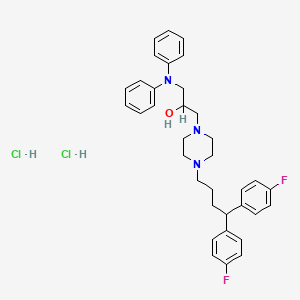
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a piperazine ring, fluorophenyl groups, and a diphenylamino moiety. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The key steps include:
Formation of Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through a Friedel-Crafts alkylation reaction using 4-fluorobenzene and a suitable alkylating agent.
Attachment of Diphenylamino Moiety: The diphenylamino group is attached via a nucleophilic substitution reaction using diphenylamine and an appropriate electrophile.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various complex organic molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic, antidepressant, or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those related to neurotransmission, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((3,4-dichlorophenyl)amino)methyl)-, dihydrochloride
- 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((4-methylphenyl)amino)methyl)-, dihydrochloride
Uniqueness
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and diphenylamino moieties contribute to its high affinity for molecular targets and its potential therapeutic effects.
Propiedades
Número CAS |
143760-27-4 |
|---|---|
Fórmula molecular |
C35H41Cl2F2N3O |
Peso molecular |
628.6 g/mol |
Nombre IUPAC |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(N-phenylanilino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C35H39F2N3O.2ClH/c36-30-17-13-28(14-18-30)35(29-15-19-31(37)20-16-29)12-7-21-38-22-24-39(25-23-38)26-34(41)27-40(32-8-3-1-4-9-32)33-10-5-2-6-11-33;;/h1-6,8-11,13-20,34-35,41H,7,12,21-27H2;2*1H |
Clave InChI |
QBHSCOJAZFGRMB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CN(C4=CC=CC=C4)C5=CC=CC=C5)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



